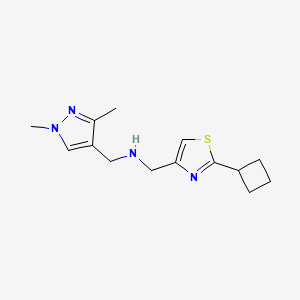
5-(2-Carboxyphenyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Carboxyphenyl)nicotinic acid is an organic compound with the molecular formula C13H9NO4 It is a derivative of nicotinic acid, featuring a carboxyphenyl group attached to the nicotinic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Carboxyphenyl)nicotinic acid typically involves the reaction of 2-carboxybenzaldehyde with nicotinic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Carboxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyl groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acids and their derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
5-(2-Carboxyphenyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 5-(2-Carboxyphenyl)nicotinic acid involves its interaction with specific molecular targets. It can bind to metal ions, forming complexes that exhibit unique properties. These interactions can influence various biochemical pathways and cellular processes, making it a valuable compound for research in different fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Carboxyphenyl)nicotinic acid: This compound has a similar structure but with the carboxyphenyl group attached at a different position on the nicotinic acid ring.
5-(4-Carboxyphenoxy)nicotinic acid: Another related compound with an additional oxygen atom in the structure, used in the synthesis of luminescent materials.
Uniqueness
Its ability to form stable complexes with metal ions and its role in the synthesis of advanced materials highlight its importance in scientific research .
Propriétés
Numéro CAS |
1263377-28-1 |
|---|---|
Formule moléculaire |
C13H9NO4 |
Poids moléculaire |
243.21 g/mol |
Nom IUPAC |
5-(2-carboxyphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-5-8(6-14-7-9)10-3-1-2-4-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18) |
Clé InChI |
ORPRULFZPAZQBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol](/img/structure/B11805185.png)
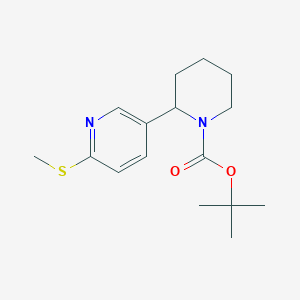
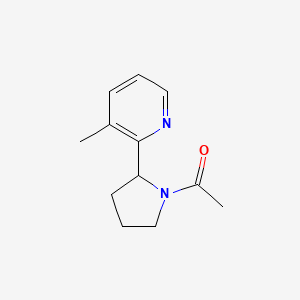
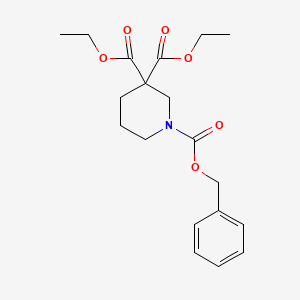
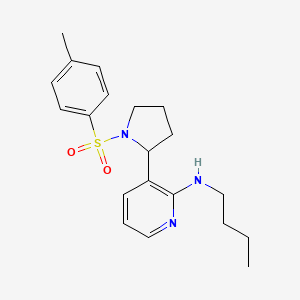
![3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11805210.png)
